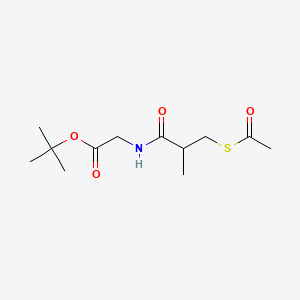

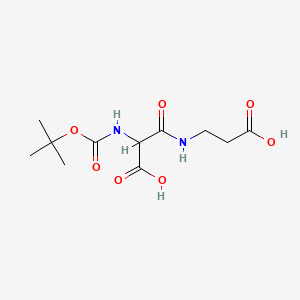

2-(N-Boc-amino)-3-(2-carboxyethylamino)-3-oxopropanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(N-Boc-amino)-3-(2-carboxyethylamino)-3-oxopropanoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C11H18N2O7 and its molecular weight is 290.272. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

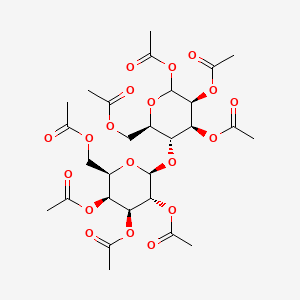

Synthesis of Neoglycopeptides

2-(N-Boc-amino)-3-(2-carboxyethylamino)-3-oxopropanoic acid has been utilized in the rapid synthesis of neoglycopeptides. Amino acids with N-alkylaminooxy side chains like 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid have been synthesized to effectively produce glycoconjugates mimicking O-linked glycopeptides. This derivative, synthesized from Boc-Ser-OH, is incorporated into peptides via standard Fmoc chemistry-based solid-phase peptide synthesis. The chemoselective reaction of reducing sugars with peptides containing these amino acids results in the formation of glycoconjugates structurally similar to natural counterparts, significantly contributing to the field of neoglycopeptides research (Carrasco et al., 2006).

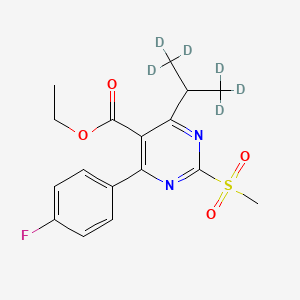

Catalyst in N-tert-Butoxycarbonylation of Amines

The compound's derivatives are instrumental in the N-tert-butoxycarbonylation of amines, a process that is critical in the protection of amines during peptide synthesis. Heteropoly acid H3PW12O40 is used as an efficient catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate. This methodology avoids the formation of competitive side products and allows for the chemoselective preparation of N-Boc derivatives, especially important in peptide synthesis and the protection of amines (Heydari et al., 2007).

Solid-phase Peptide Synthesis

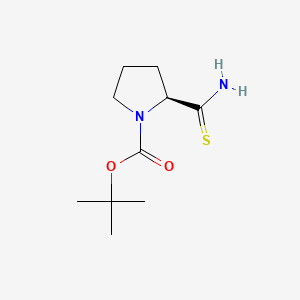

Orthogonally protected N3-(carboxymethyl)-L-2,3-diaminopropanoic acids and O-(carboxymethyl)-L-serines, derivatives of the compound, are synthesized for incorporation into cyclic peptides. Protecting group schemes compatible with Boc or Fmoc solid-phase peptide synthesis are designed, facilitating the incorporation of these amino acids into cyclic peptides, thereby expanding the scope and versatility of peptide synthesis (Stanley, 1992).

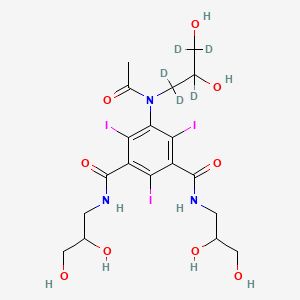

Peptidomimetics and Biologically Active Compounds

The compound serves as a precursor in syntheses of neuroexcitants and kainoid amino acids, providing an efficient entry into polysubstituted pyrrolidines and kainoid amino acids, crucial for neuroscientific research and drug development (Hodgson et al., 2005).

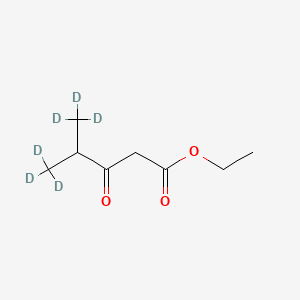

Synthesis of Unnatural Amino Acids

The compound is used in the synthesis of unnatural amino acids like 2,3-diaminopropanols from d-Serine, serving as intermediates in the synthesis of protected 2,3-l-Diaminopropanoic Acid (l-Dap) methyl esters. These protected methyl esters, having base-labile protecting groups like Fmoc paired with tosyl or Boc moieties, play a significant role in the development and study of peptides and peptidomimetics (Temperini et al., 2020).

Mechanism of Action

Target of Action

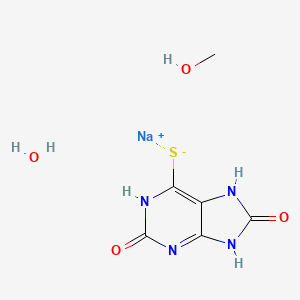

Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

Boronic acids and their esters generally interact with their targets through covalent bonding .

Biochemical Pathways

Boronic acids and their esters can affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

Boronic acids and their esters are only marginally stable in water .

Result of Action

Boronic acids and their esters can have various effects depending on their specific targets .

Action Environment

The pH strongly influences the rate of the reaction of boronic acids and their esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these compounds for pharmacological purposes .

Properties

IUPAC Name |

3-(2-carboxyethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O7/c1-11(2,3)20-10(19)13-7(9(17)18)8(16)12-5-4-6(14)15/h7H,4-5H2,1-3H3,(H,12,16)(H,13,19)(H,14,15)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFFIJUYJMERIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)NCCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661816 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-oxidanylideneseryl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-16-0 |

Source

|

| Record name | 2-Carboxy-N-[(1,1-dimethylethoxy)carbonyl]glycyl-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butoxycarbonyl)-3-oxidanylideneseryl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.